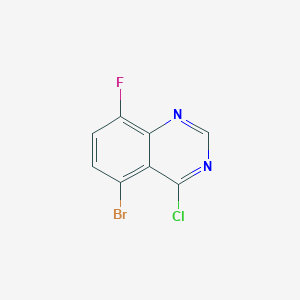
2-Chloro-7-ethoxy-6-methoxyquinazolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-7-ethoxy-6-methoxyquinazolin-4(1H)-one is a quinazoline derivative. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-ethoxy-6-methoxyquinazolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and ethyl chloroformate.
Formation of Intermediate: The aniline reacts with ethyl chloroformate to form an intermediate carbamate.
Cyclization: The intermediate undergoes cyclization in the presence of a base to form the quinazoline ring.
Chlorination: The final step involves chlorination to introduce the chlorine atom at the 2-position.
Industrial Production Methods
Industrial production methods for quinazoline derivatives often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
Types of Reactions
2-Chloro-7-ethoxy-6-methoxyquinazolin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the quinazoline ring.
Hydrolysis: The ethoxy and methoxy groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Formation of substituted quinazoline derivatives.
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Hydrolysis: Formation of corresponding alcohols and phenols.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Chloro-7-ethoxy-6-methoxyquinazolin-4(1H)-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.
Receptor Modulation: It may modulate receptor activity by interacting with receptor binding sites.
Pathways Involved: The compound may affect various biochemical pathways, including signal transduction and metabolic pathways.
相似化合物的比较
Similar Compounds
- 2-Chloro-6-methoxyquinazolin-4(1H)-one
- 7-Ethoxy-6-methoxyquinazolin-4(1H)-one
- 2-Chloro-7-ethoxyquinazolin-4(1H)-one
Uniqueness
2-Chloro-7-ethoxy-6-methoxyquinazolin-4(1H)-one is unique due to the presence of both ethoxy and methoxy groups, which may confer distinct chemical and biological properties compared to other quinazoline derivatives.
属性
CAS 编号 |
62484-45-1 |
|---|---|
分子式 |
C11H11ClN2O3 |
分子量 |
254.67 g/mol |
IUPAC 名称 |
2-chloro-7-ethoxy-6-methoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C11H11ClN2O3/c1-3-17-9-5-7-6(4-8(9)16-2)10(15)14-11(12)13-7/h4-5H,3H2,1-2H3,(H,13,14,15) |
InChI 键 |
KDZWLTOOCHEJAB-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=C2C(=C1)N=C(NC2=O)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-N-cyclopropyl-3-methyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide](/img/structure/B11857700.png)
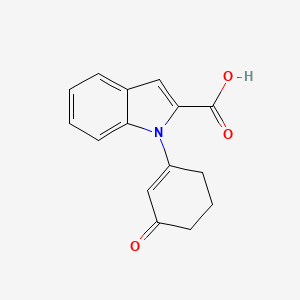

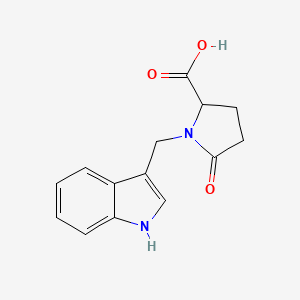
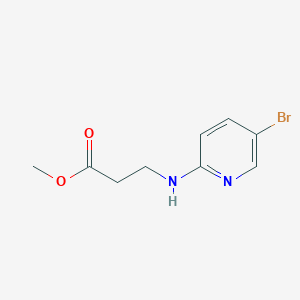

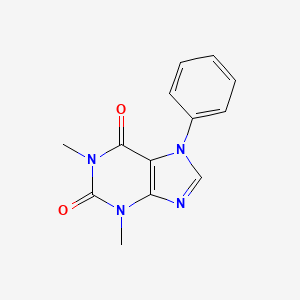
![Tert-butyl 2-[1-(methylamino)propyl]piperidine-1-carboxylate](/img/structure/B11857752.png)
![6-hydroxy-2-propyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11857760.png)

